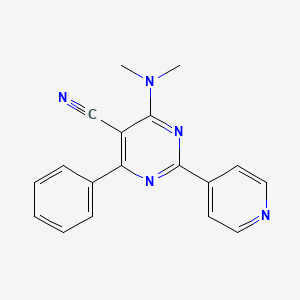

4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

Description

4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a pyrimidinecarbonitrile derivative characterized by a dimethylamino group at the 4-position, a phenyl group at the 6-position, and a 4-pyridinyl substituent at the 2-position. Its structure combines electron-donating (dimethylamino) and electron-withdrawing (carbonitrile) groups, which influence its reactivity and physical properties .

Properties

IUPAC Name |

4-(dimethylamino)-6-phenyl-2-pyridin-4-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5/c1-23(2)18-15(12-19)16(13-6-4-3-5-7-13)21-17(22-18)14-8-10-20-11-9-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRULHZZPJIJAOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of Substituents: The phenyl and pyridinyl groups are introduced via nucleophilic aromatic substitution reactions. The dimethylamino group is typically added through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Conversion to amines or other reduced forms.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the substrate binding site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Differences in Substituent Effects

Amino vs. Primary amino (NH₂) substituents, as in 4-amino-6-(4-Cl-Ph)-2-Ph-pyrimidinecarbonitrile, exhibit strong hydrogen-bonding interactions, evidenced by IR peaks at ~3478 cm⁻¹ .

Heterocyclic vs.

Carbonitrile Position :

- The 5-carbonitrile group is conserved across all analogs, contributing to a planar molecular geometry and serving as a hydrogen-bond acceptor.

Physicochemical and Spectral Comparisons

Melting Points :

IR Spectroscopy :

- NMR Data: Dimethylamino groups resonate as singlets near δ 3.0 ppm, while isopropylamino groups show δ 1.3 ppm (CH₃) and δ 3.6 ppm (NHCH₂) .

Biological Activity

The compound 4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (C18H15N5) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C18H15N5

- Molecular Weight : 301.35 g/mol

- Density : 1.27 g/cm³ (predicted)

- Boiling Point : 450.8 °C (predicted)

- Acidity Constant (pKa) : 0.41 (predicted)

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A notable study demonstrated the cytotoxic effects of pyrimidine derivatives on various cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma). The mechanism of action was primarily attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. A series of derivatives were tested against several bacterial strains and fungi, showing promising results. The activity was linked to the ability of the compound to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways .

Quorum Sensing Inhibition

Recent studies have highlighted the ability of certain pyrimidine derivatives to inhibit quorum sensing in bacterial populations. This mechanism can potentially reduce biofilm formation, making these compounds valuable in treating infections caused by biofilm-forming bacteria .

Case Studies

-

Antitumor Efficacy :

- In vitro studies using HeLa cells revealed a significant reduction in cell viability when treated with this compound at concentrations as low as 20 µg/mL.

- In vivo studies using sarcoma 180 tumor models indicated tumor inhibition rates of approximately 66% with encapsulated formulations compared to lower rates with free drug forms .

- Antibacterial Activity :

Data Table: Biological Activities

| Activity Type | Cell Line / Organism | Concentration Tested | Effect Observed |

|---|---|---|---|

| Antitumor | HeLa | 20 µg/mL | 75.91% reduction in viability |

| Antitumor | Sarcoma 180 | Encapsulated Form | 66.47% tumor inhibition |

| Antibacterial | Staphylococcus aureus | 10 µg/mL | Strong antibacterial effect |

| Antibacterial | Escherichia coli | 10 µg/mL | Strong antibacterial effect |

| Quorum Sensing | Various bacteria | Variable | Inhibition of biofilm formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.